molecular formula C8H8O3 B3176033 3-(Methoxy-d3)benzoic acid CAS No. 96739-37-6

3-(Methoxy-d3)benzoic acid

Cat. No.: B3176033
CAS No.: 96739-37-6
M. Wt: 155.17 g/mol
InChI Key: XHQZJYCNDZAGLW-FIBGUPNXSA-N
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Description

It is a white to light yellow crystalline powder with a molecular formula of C8H8O3 and a molecular weight of 152.15 g/mol . This compound is practically odorless and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methoxy-d3)benzoic acid can be synthesized through several methods. One common method involves the reaction of 3-methoxyphenylboronic acid with ethyl acetoacetate . Another method includes the hydrolysis of methyl 3-methoxybenzoate using sodium hydroxide and ethanol under reflux conditions . The reaction mixture is then acidified with hydrochloric acid to precipitate the this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxy-d3)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride in tetrahydrofuran-methanol system is commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding primary alcohols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of 3-(Methoxy-d3)benzoic acid involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions . Its methoxy group enhances its reactivity in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

    3-Hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Methoxybenzoic acid: Methoxy group at position 4 instead of position 3.

    2-Methoxybenzoic acid: Methoxy group at position 2 instead of position 3.

Uniqueness: 3-(Methoxy-d3)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methoxy group at position 3 makes it distinct from its isomers and affects its chemical behavior and interactions .

Properties

IUPAC Name

3-(trideuteriomethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQZJYCNDZAGLW-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308004
Record name Benzoic acid, 3-(methoxy-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96739-37-6
Record name Benzoic acid, 3-(methoxy-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96739-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(methoxy-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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